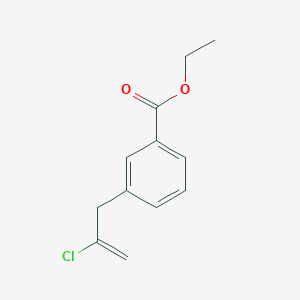

2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid

Descripción general

Descripción

The compound "2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid" is a complex organic molecule that appears to be related to a family of compounds with various hydroxy and diiodophenyl groups. These types of compounds are often of interest due to their potential biological activity and their use in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including condensation and reduction processes. For instance, the synthesis of 4-hydroxyphenyl acetic acid involves condensation of phenol with glyoxylic acid, followed by reduction with sodium bisulfite . Although the specific synthesis of 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid is not detailed in the provided papers, similar methodologies could potentially be applied, with appropriate modifications to introduce the diiodo functionalities and the specific ether linkage.

Molecular Structure Analysis

The molecular structure of related compounds, such as triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, has been characterized using various spectroscopic techniques and X-ray crystallography . These studies reveal intricate details about the bonding and configuration of the molecules, which could be relevant when analyzing the structure of 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid.

Chemical Reactions Analysis

Compounds with hydroxy and acetic acid functionalities can participate in a variety of chemical reactions. For example, acetic acid derivatives can be formed through hydrolytic beta-dicarbonyl cleavage mechanisms, as seen in the Maillard reaction cascade . Additionally, the presence of phenolic groups can lead to reactions such as esterification or the formation of hydrogen bonds, as observed in the crystal structure of (2-methylphenoxy)acetic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of iodine atoms and the phenolic and carboxylic acid groups. These groups can affect solubility, acidity, and reactivity. For example, the acidity of phenolic compounds can be determined using colorimetric methods, as seen in the determination of urinary excretion of 5-hydroxyindole-3-acetic acid . The iodine atoms could also confer a higher molecular weight and potentially affect the compound's volatility and interaction with biological systems.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques: A study discussed the synthesis of related compounds, such as 3,5-Di-tert-butyl-4-hydroxybenzoic Acid, providing insights into the chemical processes involved in creating complex iodine-containing organic compounds similar to 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid (Lai Yi, 2003).

- Chiral Auxiliary Compounds: Research on Hydroxyphosphinylacetic acid as a chiral auxiliary compound suggests that compounds similar to 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid could be used as chiral derivatizing agents for amines and alcohols (P. Majewska, 2019).

Biological and Pharmaceutical Research

- Biotransformations: A study on the biotransformations of a similar compound, 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, indicated that it could be hydrolyzed using bacterial species, showing potential in biocatalysis and pharmaceutical research (P. Majewska, 2015).

- Metabolites of Thyroid Hormones: Research on the synthesis of possible metabolites of thyroid hormones like thyroxine and triiodothyronine, which are structurally related to 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid, provides insights into the role of such compounds in thyroid hormone metabolism (J. H. Wilkinson, 1956).

Potential Applications in Various Fields

- Antioxidant Properties: A study on the synthesis of Trihydroxyphenolic Acids indicates that compounds similar to 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid could have strong antioxidant properties and potential medicinal applications (T. Dhammaraj et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of T4-hydroxyacetic acid, also known as levothyroxine (T4), is the thyroid hormone receptor (THR) located in the nucleus of cells . The THR is a type of nuclear receptor that is activated by binding thyroid hormone . The THR is involved in controlling the rate of metabolism and affects almost every physiological process in the body, including growth and development, metabolism, body temperature, and heart rate .

Mode of Action

T4-hydroxyacetic acid binds to the thyroid hormone receptor, initiating a series of events that result in changes to the transcription of specific genes . This binding alters the conformation of the receptor, allowing it to bind to specific sequences of DNA known as thyroid hormone response elements (TREs) . The binding of the receptor to these elements regulates the transcription of nearby genes, leading to changes in the production of proteins and enzymes that mediate the effects of the thyroid hormone .

Biochemical Pathways

The action of T4-hydroxyacetic acid primarily affects the metabolic pathways in the body. It stimulates the basal metabolic rate and influences protein synthesis . It plays a crucial role in bone growth and development of the brain and nervous system in children . It also plays a role in protein, fat, and carbohydrate metabolism .

Pharmacokinetics

When T4 is taken orally, up to 80% of it is absorbed, with absorption occurring mainly in the ileum and jejunum . The peak serum concentration is reached two to four hours after ingestion . The half-life of T4 is relatively long, at 190 hours . These properties make T4 suitable for once-daily dosing .

Result of Action

The binding of T4-hydroxyacetic acid to the thyroid hormone receptor and the subsequent changes in gene transcription result in a wide range of physiological effects. These include increased metabolic rate, increased heart rate and force of contraction, increased respiratory rate, and increased basal body temperature . It also leads to growth and maturation of brain cells and bone cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of T4-hydroxyacetic acid. Factors such as diet, smoking, body mass index (BMI), and exposure to certain chemicals can affect the absorption and bioavailability of T4 . For example, a fatty meal can lower its absorption by 40%, and even drinking coffee can lower its absorption by 27% to 36% . Therefore, it is recommended that T4 be taken in the fasting state, with water, 30 to 60 minutes before breakfast .

Safety and Hazards

Direcciones Futuras

Propiedades

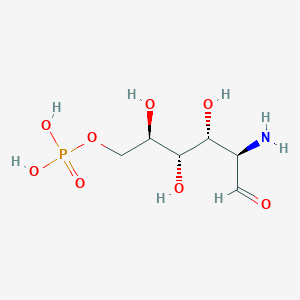

IUPAC Name |

2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8I4O5/c15-7-3-6(4-8(16)12(7)20)23-13-9(17)1-5(2-10(13)18)11(19)14(21)22/h1-4,11,19-20H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORJGZQSVTUXOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8I4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid | |

CAS RN |

93647-48-4 | |

| Record name | 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093647484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXY-2-(4-(4-HYDROXY-3,5-DIIODOPHENOXY)-3,5-DIIODOPHENYL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701CVV6PLQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B134181.png)